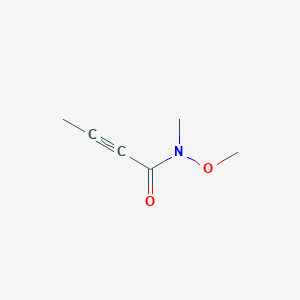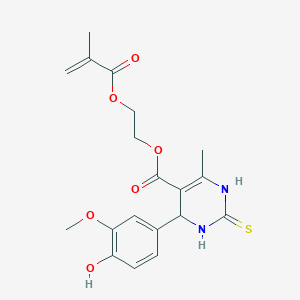
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a methacryloyloxy group, a hydroxy-methoxyphenyl group, and a thioxo-tetrahydropyrimidine carboxylate structure
Méthodes De Préparation
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe thioxo-tetrahydropyrimidine ring is then formed via a cyclization reaction under acidic or basic conditions .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methacryloyloxy group can be reduced to form a simpler alkyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its complex structure.
Medicine: Explored for its potential anticancer properties, as it can interact with specific molecular targets in cancer cells.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methacryloyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxy-methoxyphenyl group can interact with aromatic residues in proteins, enhancing binding affinity. The thioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Ethyl 4-hydroxy-3-methoxycinnamate: Shares the hydroxy-methoxyphenyl group but lacks the methacryloyloxy and thioxo-tetrahydropyrimidine structures.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a hydroxy-methoxyphenyl group and an acrylate group but differs in the overall structure.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: Features a hydroxy-methoxyphenyl group and a nicotinamide group, differing in its functional groups and overall structure
Propriétés
Formule moléculaire |
C19H22N2O6S |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-10(2)17(23)26-7-8-27-18(24)15-11(3)20-19(28)21-16(15)12-5-6-13(22)14(9-12)25-4/h5-6,9,16,22H,1,7-8H2,2-4H3,(H2,20,21,28) |
Clé InChI |
VYUAAUMAHVYIEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
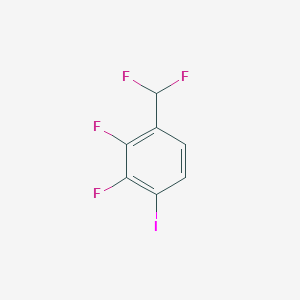

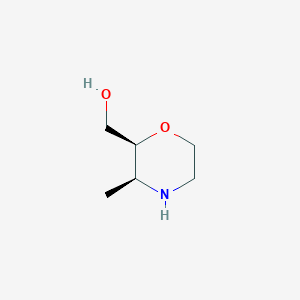
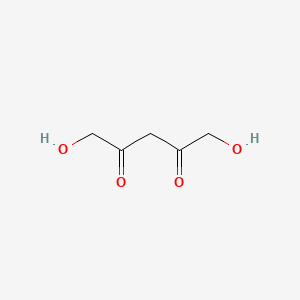


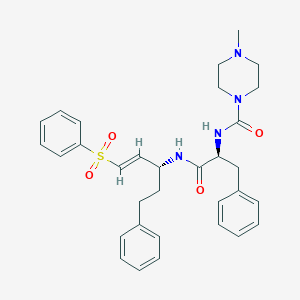

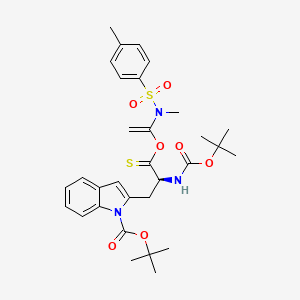
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
